6-Cyano-7-nitroquinoxaline-2,3-dione 6-Cyano-7-nitroquinoxaline-2,3-dione 6-Cyano-7-nitroquinoxaline-2,3-dione is a quinoxaline derivative.
A potent excitatory amino acid antagonist with a preference for non-NMDA iontropic receptors. It is used primarily as a research tool.
Brand Name: Vulcanchem
CAS No.: 115066-14-3
VCID: VC0013957
InChI: InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15)
SMILES: C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N
Molecular Formula: C9H4N4O4
Molecular Weight: 232.15 g/mol

6-Cyano-7-nitroquinoxaline-2,3-dione

CAS No.: 115066-14-3

Reference Standards

VCID: VC0013957

Molecular Formula: C9H4N4O4

Molecular Weight: 232.15 g/mol

6-Cyano-7-nitroquinoxaline-2,3-dione - 115066-14-3

CAS No. 115066-14-3
Product Name 6-Cyano-7-nitroquinoxaline-2,3-dione
Molecular Formula C9H4N4O4
Molecular Weight 232.15 g/mol
IUPAC Name 7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile
Standard InChI InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15)
Standard InChIKey RPXVIAFEQBNEAX-UHFFFAOYSA-N
Isomeric SMILES C1=C(C(=CC2=C1N=C(C(=N2)O)O)[N+](=O)[O-])C#N
SMILES C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N
Canonical SMILES C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N
Appearance Assay:≥98%A crystalline solid
Description 6-Cyano-7-nitroquinoxaline-2,3-dione is a quinoxaline derivative.
A potent excitatory amino acid antagonist with a preference for non-NMDA iontropic receptors. It is used primarily as a research tool.
Synonyms 1,4-dihydro-2,3-dihydroxy-7-nitro-6-quinoxalinecarbonitrile
6 Cyano 2,3 dihydroxy 7 nitroquinoxaline
6 Cyano 7 nitroquinoxaline 2,3 dione
6-Cyano-2,3-dihydroxy-7-nitroquinoxaline
6-Cyano-7-nitroquinoxaline-2,3-dione
CNQX
FG 9065
FG-9065
FG9065
PubChem Compound 3721046
Last Modified Nov 11 2021
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